1-Naphthyl cyclohexanecarboxylate
Description
1-Naphthyl cyclohexanecarboxylate is an ester derivative comprising a cyclohexanecarboxylate group linked to a 1-naphthyl moiety. These compounds are typically synthesized via esterification reactions, often involving cyclohexanecarboxylic acid derivatives and alcohol/naphthol precursors under basic or acidic conditions . For example, methyl cyclohexanecarboxylate (CAS# 4630-82-4) is synthesized through hydrolysis and recrystallization steps, as demonstrated in the preparation of brominated cyclohexenecarboxylates . Applications of such esters span synthetic chemistry, flavor/fragrance industries, and metabolic studies, though specific uses for the naphthyl derivative remain underexplored in the literature .
Properties
Molecular Formula |
C17H18O2 |
|---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
naphthalen-1-yl cyclohexanecarboxylate |
InChI |
InChI=1S/C17H18O2/c18-17(14-8-2-1-3-9-14)19-16-12-6-10-13-7-4-5-11-15(13)16/h4-7,10-12,14H,1-3,8-9H2 |
InChI Key |
YHQFHCSHUDYBGD-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)OC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Physical Properties
The naphthyl group introduces steric bulk and aromaticity, distinguishing 1-naphthyl cyclohexanecarboxylate from simpler alkyl or aryl esters. Key comparisons include:
*Inferred from similar naphthyl esters (e.g., 1-naphthyl propionate) .
Reactivity and Stability
- Orthogonality in Biological Systems : Cyclohexanecarboxylate derivatives are orthogonal to phenylglyoxylate and salicylate in synthetic biology applications, enabling independent gene regulation .
- Thermal Stability : Cyclohexanecarboxylates with bulky substituents (e.g., adamantyl) exhibit enhanced thermal stability, a trait likely shared by the naphthyl derivative .
Research Findings and Methodological Insights
Analytical Characterization
- NMR/HRMS : Cyclohexanecarboxylates are characterized by distinct ¹³C NMR signals (e.g., carbonyl carbons at ~170 ppm) and high-resolution mass spectra for structural validation .
- Gas Chromatography : Methyl cyclohexanecarboxylate has a retention time (RT) of 9.84 and Kovats index (KI) of 1061, aiding in analytical separations .
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